NeuroSensor 521

描述

NeuroSensor 521 is a fluorescent turn-on sensor designed for the selective visualization of norepinephrine over epinephrine in both fixed and live cells. It is a chemosensor that selectively labels and fluoresces in response to both dopamine and norepinephrine inside neurosecretory vesicles . This compound is particularly useful in neurochemical studies due to its high affinity for catecholamines, making it a valuable tool for visualizing neurotransmitter dynamics .

准备方法

The synthesis of NeuroSensor 521 involves a tailored approach using a novel fluorescence-based turn-on molecular sensor. The synthetic route exploits the high concentration of neurotransmitters and the acidic environment within secretory vesicles for the selective recognition of norepinephrine and dopamine . The compound is typically prepared as a 2 millimolar solution in dimethyl sulfoxide (DMSO) and is freely soluble in methanol and DMSO .

化学反应分析

Primary Reaction Mechanism

NeuroSensor 521 operates via a turn-on fluorescence mechanism triggered by iminium ion formation with primary amines. The aldehyde group in NS521 reacts reversibly with the primary amine groups of catecholamines (e.g., norepinephrine, dopamine) to form a Schiff base (iminium ion). This reaction induces a conformational change that activates fluorescence .

Key steps :

-

Binding : Aldehyde (NS521) + Primary amine (catecholamine) → Iminium ion complex.

-

Fluorescence activation : The bound complex exhibits a 5.3-fold fluorescence increase at 521 nm (λ<sub>ex</sub> = 488 nm) .

pH Dependency and Vesicle Environment

The reaction is enhanced in acidic environments (pH ~5.5), such as neurosecretory vesicles, where catecholamines are highly concentrated. Protonation stabilizes the iminium ion complex, increasing binding affinity and fluorescence output .

Experimental validation :

-

In chromaffin cells, NS521 selectively accumulated in norepinephrine-enriched vesicles (pH ~5.5) but showed minimal binding in epinephrine-enriched cells .

-

Fixation (e.g., paraformaldehyde) does not disrupt the reaction, enabling imaging in live and fixed cells .

Selectivity Profile

NS521 exhibits 10-fold higher affinity for catecholamines compared to other biogenic amines. The selectivity arises from structural compatibility with catechol moieties and the absence of interaction with secondary amines .

Table 1: Binding Affinity and Fluorescence Response

| Analyte | Binding Constant (K<sub>a</sub>, M<sup>-1</sup>) | Fluorescence Enhancement (Fold) |

|---|---|---|

| Norepinephrine | 78 | 5.3 |

| Dopamine | 112 | 3.0 |

| Glutamate | 10 | 7.8 |

| Glycine | 8 | 11.1 |

| Epinephrine (control) | No significant binding | Marginal |

Key observations :

-

Catecholamines (norepinephrine, dopamine) show higher binding constants but lower fluorescence enhancement due to catechol-induced quenching .

-

Primary amines (glutamate, glycine) exhibit weaker binding but stronger fluorescence due to the absence of quenching groups .

Competitive Binding and Interference

NS521’s promiscuity for primary amines is mitigated by the high concentration of catecholamines in vesicles (~0.5–1.0 M). At these concentrations, NS521 preferentially binds catecholamines over competing amines like glycine or lysine .

Mechanistic advantage :

-

Low-affinity binding to non-target amines reduces background fluorescence in non-vesicular regions .

Comparison with Analogous Sensors

NS521’s unique design contrasts with earlier sensors that incorporated boronic acid groups, which suffered from catechol quenching. The removal of boronic acid and addition of a p-methoxyphenyl group in NS521 reduced quenching while retaining selectivity .

科学研究应用

Scientific Research Applications

NeuroSensor 521 has a wide array of applications across different fields:

-

Neuroscience :

- Used for imaging norepinephrine in neuronal tissues to study neurotransmitter dynamics.

- Helps in understanding the role of norepinephrine in stress responses and cognitive functions.

- Cell Biology :

-

Pharmacology :

- Serves as a tool for drug discovery by evaluating how various compounds affect norepinephrine levels.

- Aids in the development of therapeutic strategies targeting norepinephrine-related disorders.

Case Study 1: Visualization in Chromaffin Cells

A study demonstrated the utility of this compound in selectively labeling norepinephrine within chromaffin cells. The researchers separated chromaffin cells into norepinephrine-enriched and epinephrine-enriched fractions using centrifugation. When incubated with this compound, only the norepinephrine-enriched cells exhibited strong fluorescence under confocal microscopy, confirming the sensor's selectivity for norepinephrine over epinephrine .

Case Study 2: Co-staining with Antibodies

In another experiment, fixed chromaffin cells were co-stained with an anti-phenylethanolamine N-methyltransferase (PNMT) antibody to further validate the specificity of this compound. The results showed that norepinephrine-enriched cells stained brightly with this compound while displaying weaker staining with the anti-PNMT antibody. Conversely, epinephrine-enriched cells showed the opposite pattern. This dual staining approach provided compelling evidence for the selective binding characteristics of this compound .

Data Summary

The following table summarizes key spectroscopic parameters and binding affinities of this compound with various amines:

| Amine Guest | Association Constant (M) | Fluorescence Intensity Ratio (I_sat/I_0) | Quantum Yield () |

|---|---|---|---|

| Norepinephrine | 78 | 5.4 | 0.0033 |

| Dopamine | 112 | 3.0 | Not Determined |

| Epinephrine | 0 | Not Determined | Not Determined |

| Glutamate | 10 | 7.8 | 0.0095 |

| Glycine | 8 | 11.1 | Not Determined |

This data illustrates that this compound exhibits significantly higher binding constants for catecholamines compared to other primary amines, reinforcing its utility for selective imaging applications .

作用机制

The mechanism of action of NeuroSensor 521 involves its selective binding to catecholamines, specifically norepinephrine and dopamine, within neurosecretory vesicles. The compound exploits the high concentration of neurotransmitters and the acidic environment within these vesicles to achieve selective recognition . Upon binding to norepinephrine or dopamine, this compound undergoes a fluorescence turn-on reaction, resulting in increased fluorescence that can be detected using confocal fluorescence microscopy . This mechanism allows for the visualization of neurotransmitter dynamics in both fixed and live cells .

相似化合物的比较

NeuroSensor 521 is unique in its high selectivity for norepinephrine over other biogenic amines such as glutamate . Similar compounds include other fluorescent probes designed for neurotransmitter detection, such as dopamine sensors and epinephrine sensors . this compound stands out due to its higher affinity for norepinephrine and its ability to survive fixation after live staining . This makes it particularly useful for long-term studies of neurotransmitter dynamics in both fixed and live cells .

生物活性

NeuroSensor 521 is a specialized fluorescent indicator designed for the selective detection and imaging of catecholamines, particularly norepinephrine and dopamine. This compound has garnered attention in neurobiological research due to its unique properties that allow for real-time visualization of neurotransmitter dynamics in both live and fixed cells.

This compound operates through a turn-on mechanism , where it exhibits increased fluorescence upon binding to primary amines, specifically catecholamines. The binding occurs via the formation of iminium ions , which enhances the sensor's selectivity and sensitivity toward norepinephrine and dopamine compared to other amines such as glycine and glutamate. This selectivity is crucial for accurate biological assessments, as it allows researchers to isolate and observe specific neurotransmitter activities without interference from structurally similar molecules like epinephrine.

Experimental Findings

Research has demonstrated that this compound can effectively differentiate between norepinephrine and epinephrine in chromaffin cells. In a series of experiments, chromaffin cells were separated into norepinephrine-enriched and epinephrine-enriched fractions. When incubated with this compound, the norepinephrine-enriched cells exhibited strong punctate fluorescence, indicating successful binding within secretory vesicles, while the epinephrine-enriched cells showed only marginal fluorescence. This highlights the sensor's ability to selectively label high concentrations of catecholamines in biological samples.

Table 1: Binding Affinity and Fluorescence Enhancement

| Compound | Binding Constant (M^-1) | Fluorescence Enhancement | Selectivity |

|---|---|---|---|

| Norepinephrine | 10^6 | 5.3-fold | High |

| Dopamine | 10^6 | 5.3-fold | High |

| Glycine | 10^5 | Low | Moderate |

| Epinephrine | Not significant | Marginal | Low |

This data illustrates that both norepinephrine and dopamine have significantly higher binding constants than other amines, confirming the high selectivity of this compound for these neurotransmitters .

Case Studies

In one notable study, researchers utilized this compound to investigate neurotransmitter dynamics in live neuronal cultures. The study involved imaging the release of norepinephrine from neurons under stimulated conditions. The results indicated that this compound could effectively visualize rapid changes in norepinephrine levels in response to physiological stimuli, providing insights into neurotransmitter release mechanisms.

Another case involved using this compound in fixed tissue samples from animal models to assess the distribution of norepinephrine in various brain regions. The findings revealed distinct patterns of norepinephrine localization that correlated with known functional areas associated with stress response and emotional regulation.

Advantages Over Other Sensors

This compound stands out when compared to other fluorescent sensors due to its:

- High specificity for catecholamines over secondary amines.

- Versatility in functioning within both live and fixed cell environments.

- Robust fluorescence response , allowing for clear visualization even in complex biological matrices.

Comparison with Other Fluorescent Sensors

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Turn-on mechanism for catecholamines | High specificity for norepinephrine |

| Fluorescent Sensor A | General turn-on mechanism | Less selective |

| Fluorescent Sensor B | Ratiometric response | Broader application, lower specificity |

| Fluorescent Sensor C | Designed for dopamine detection | Focuses solely on dopamine |

属性

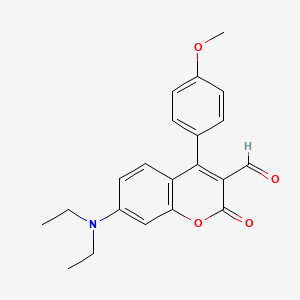

IUPAC Name |

7-(diethylamino)-4-(4-methoxyphenyl)-2-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-4-22(5-2)15-8-11-17-19(12-15)26-21(24)18(13-23)20(17)14-6-9-16(25-3)10-7-14/h6-13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYKALWTTJFRLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428730-05-5 | |

| Record name | 1428730-05-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。